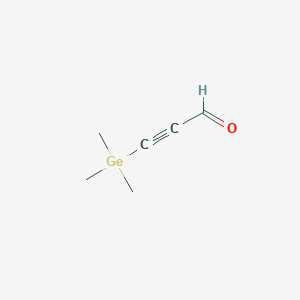
3-(Trimethylgermyl)prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylgermyl)prop-2-ynal: is an organic compound characterized by the presence of a trimethylgermyl group attached to a prop-2-ynal backbone. This compound is notable for its unique combination of alkyne and aldehyde functional groups, which confer distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylgermyl)prop-2-ynal typically involves the reaction of a trimethylgermyl-substituted alkyne with an appropriate aldehyde precursor. One common method is the addition of trimethylgermylacetylene to a formylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trimethylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Trimethylgermyl)prop-2-ynal is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and aldehydes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylgermyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The aldehyde group can undergo nucleophilic addition, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the trimethylgermyl group, which enhances the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Prop-2-ynal: A simpler analog without the trimethylgermyl group.
3-(Trimethylsilyl)prop-2-ynal: Similar structure but with a trimethylsilyl group instead of trimethylgermyl.
3-(Trimethylstannyl)prop-2-ynal: Contains a trimethylstannyl group.
Uniqueness: 3-(Trimethylgermyl)prop-2-ynal is unique due to the presence of the trimethylgermyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. The trimethylgermyl group also enhances the compound’s stability, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
119025-74-0 |
|---|---|
Fórmula molecular |
C6H10GeO |
Peso molecular |
170.77 g/mol |
Nombre IUPAC |
3-trimethylgermylprop-2-ynal |
InChI |
InChI=1S/C6H10GeO/c1-7(2,3)5-4-6-8/h6H,1-3H3 |
Clave InChI |
KDSPPTINPMHJLL-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
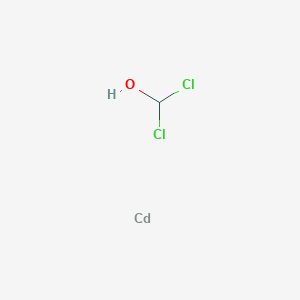
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
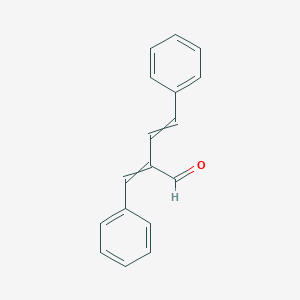
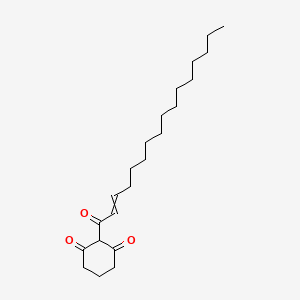
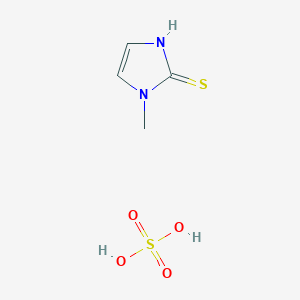
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)


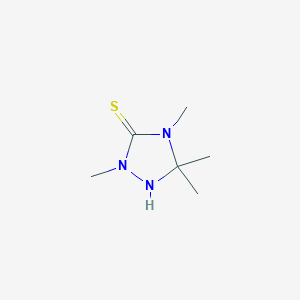
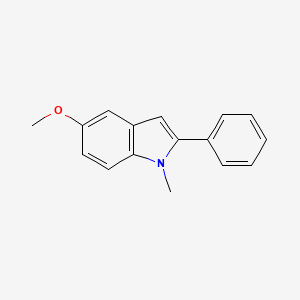


![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
